molecular formula C9H10FNS B2366741 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine CAS No. 901273-36-7

8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine

货号: B2366741
CAS 编号: 901273-36-7
分子量: 183.24
InChI 键: RSQICZUGVXJDHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine is an organic compound with the molecular formula C9H10FNS and a molecular weight of 183.25 g/mol . Its hydrochloride salt (CAS RN: 1052542-90-1) is commonly supplied for research purposes, with a molecular weight of 219.71 g/mol and the SMILES notation "C1CSC2=C(C1N)C=CC=C2F.Cl" . This compound features a benzothiopyran scaffold, a structure of significant interest in medicinal chemistry due to its presence in various therapeutic agents. The core benzothiophene structure is recognized for its wide range of therapeutic properties, forming the basis of several drugs including arzoxifene and raloxifene (selective estrogen receptor modulators), the antipsychotic brexpiprazole, the antifungal sertaconazole, and the 5-lipoxygenase inhibitor zileuton . The specific 3,4-dihydro-2H-1-benzothiopyran-4-amine structure, particularly when substituted with fluorine, is a valuable building block in drug discovery. Fluorine-substituted derivatives are frequently explored for their potential anti-inflammatory activity as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and a target for treating chronic inflammatory diseases . Researchers utilize this compound and its analogs to develop novel molecules with potential cytotoxic and antibacterial properties, building upon research that has identified potent growth inhibition in certain cancer cell lines . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

属性

IUPAC Name

8-fluoro-3,4-dihydro-2H-thiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQICZUGVXJDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901273-36-7
Record name 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Reductive Amination of 8-Fluoro-3,4-Dihydro-2H-1-Benzothiopyran-4-One

Procedure :

  • Ketone Synthesis : Cyclization of 3-(2-fluoro-phenylsulfanyl)-propionic acid in o-dichlorobenzene at 200°C for 5 hours yields 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-one.
  • Reductive Amination : The ketone intermediate reacts with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours, producing the target amine.

Reaction Equation :
$$
\text{8-Fluoro-thiochroman-4-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{this compound}
$$

Yield : 72–85% (based on analogous chloro derivatives).
Advantages : High atom economy, mild conditions, and compatibility with scale-up.

Curtius Degradation of 8-Fluoro-3,4-Dihydro-2H-1-Benzothiopyran-4-Carboxylic Acid

Procedure :

  • Carboxylic Acid Synthesis : Cyclization of α-(2-fluoro-benzenethiomethyl)-acrylic acid in o-dichlorobenzene with triethylamine forms the carboxylic acid derivative.
  • Curtius Reaction : Treatment with diphenylphosphoryl azide (DPPA) in tert-butanol generates an isocyanate intermediate, which hydrolyzes to the amine under acidic conditions.

Reaction Equation :
$$
\text{8-Fluoro-thiochroman-4-carboxylic acid} \xrightarrow{\text{DPPA, } t\text{-BuOH}} \text{Isocyanate} \xrightarrow{\text{HCl}} \text{this compound}
$$

Yield : 60–68% (estimated from methoxy analogs).
Challenges : Requires handling toxic azide reagents and precise temperature control.

Nucleophilic Substitution-Elimination

Procedure :

  • Sulfinyl Intermediate Preparation : 8-Fluoro-2-ethylsulfinyl-3,4-dihydro-2H-1-benzothiopyran-4-one is synthesized via sulfination of the corresponding sulfide.
  • Amine Introduction : Reaction with aqueous ammonia in isopropanol at 80°C for 36 hours facilitates C–N bond formation through elimination of ethylsulfinic acid.

Reaction Equation :
$$
\text{8-Fluoro-2-ethylsulfinyl-thiochroman-4-one} + \text{NH}3 \xrightarrow{\text{i-PrOH, 80°C}} \text{this compound} + \text{EtSO}2\text{H}
$$

Yield : 78–92% (based on benzothiopyranone substrates).
Advantages : Base-free conditions, excellent functional group tolerance, and scalability to >10 g.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity Scalability
Reductive Amination 8-Fluoro-thiochroman-4-one NaBH3CN, NH4OAc 72–85% ≥95% High
Curtius Degradation 8-Fluoro-thiochroman-4-carboxylic acid DPPA, t-BuOH 60–68% 90–93% Moderate
Nucleophilic Substitution 8-Fluoro-2-ethylsulfinyl-thiochroman-4-one NH3, i-PrOH 78–92% ≥97% High

Key Observations :

  • Reductive amination offers simplicity but requires pre-synthesized ketones.
  • Curtius degradation is limited by azide handling but avoids purification steps.
  • Nucleophilic substitution achieves the highest yields and purity, ideal for industrial applications.

Industrial-Scale Considerations

The nucleophilic substitution method has been successfully scaled to 10 g with 89% yield and ≥97% purity, bypassing column chromatography. In contrast, reductive amination necessitates chromatographic purification for analogs, increasing costs. Solvent selection (e.g., isopropanol vs. methanol) impacts environmental footprint and recovery.

科学研究应用

Chemistry

8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine serves as a building block in organic synthesis for developing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Properties : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, indicating potential use in cancer therapy.

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate. The presence of the fluorine atom may enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of 8-fluoro-3,4-dihydro-2H-benzothiopyran-4-amine on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation assessing antimicrobial effects against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential antibacterial properties.

作用机制

The mechanism of action of 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Structural Analogs

Core Scaffold Variations: Benzothiopyran vs. Benzopyran

Replacing the sulfur atom in the thiopyran ring with oxygen yields benzopyran derivatives, altering electronic properties and binding interactions.

Compound Core Structure Substituents Molecular Formula Molecular Weight (Da) Key Properties/Applications
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine Benzothiopyran 8-F, 4-NH₂ C₉H₁₀FNS 183.25 High CCS ([M+H]⁺: 133.2 Ų)
8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine Benzopyran 8-OCH₃, 4-NH₂ C₁₀H₁₃NO₂ 179.21 LogP = 0.73; Rotatable bonds = 1
5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine Benzopyran 5-F, 6-CH₃, 4-NH₂ C₁₀H₁₂FNO 181.21 Methyl group enhances lipophilicity

Key Insight : Sulfur-containing analogs exhibit larger CCS values compared to oxygenated counterparts, suggesting differences in conformational flexibility or polarity.

Substituent Variations

Halogen Substituents

Halogens influence electronic effects and steric bulk:

Compound Halogen/Position Molecular Formula Molecular Weight (Da) Notable Features
This compound F (8-position) C₉H₁₀FNS 183.25 Electron-withdrawing; moderate CCS
6-Bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine Br (6-position) C₁₁H₁₄BrNS 272.21 Increased steric bulk; potential for halogen bonding
(4S)-8-(Trifluoromethyl)chroman-4-amine CF₃ (8-position) C₁₀H₁₀F₃NO 217.19 Strong electron-withdrawing effects

Key Insight : Trifluoromethyl groups enhance metabolic stability but may reduce solubility compared to fluorine.

Alkyl and Functional Group Modifications

Alkylation of the amine or aromatic ring alters lipophilicity and bioavailability:

Compound Modification Molecular Formula Molecular Weight (Da) LogP (Predicted)
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine N-Ethyl, 6-F, 8-CH₃ C₁₂H₁₆FNO 209.26 ~2.1 (estimated)
This compound None (primary amine) C₉H₁₀FNS 183.25 ~1.5 (estimated)
1-(8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carbonyl)piperidin-4-yl-cyclopropan-1-amine Carbonyl-linked piperidine C₁₅H₂₀Cl₂N₆O 371.27 N/A

Stereochemical Considerations

Enantiomers of related compounds exhibit distinct pharmacological profiles:

Compound Stereochemistry CAS Number Key Difference
(4R)-6-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine R-configuration 1228543-13-2 Potential for target selectivity
(4S)-6-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine S-configuration 1228571-54-7 Altered receptor-binding kinetics

Key Insight : Stereochemistry significantly impacts biological activity, though specific data for the 8-fluoro analog remain unexplored .

生物活性

8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine is a chemical compound with the molecular formula C9H10FNSC_9H_{10}FNS and a molecular weight of 183.25 g/mol. It is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and research findings.

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : A suitable benzothiopyran derivative.
  • Fluorination : Introduction of the fluorine atom at the 8th position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
  • Purification : Advanced purification techniques to achieve high yields and purity.

The biological activity of this compound is linked to its interaction with various molecular targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : Research indicates potential anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal models are being utilized to assess the efficacy and safety profile of this compound in cancer treatment protocols.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
8-Fluoro-3,4-dihydro-2H-benzothiopyran-4-oneStructureModerate antimicrobial properties
8-Fluoro-2,3-dihydro-4H-benzothiopyranStructureLower anticancer activity

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the effects of 8-fluoro-3,4-dihydro-2H-benzothiopyran-4-amine on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial effects against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

常见问题

Basic Research Questions

Q. How can the structural configuration of 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine be experimentally determined?

  • Methodological Answer : The compound’s structure can be confirmed using spectroscopic techniques (NMR, IR) and high-resolution mass spectrometry (HRMS). Computational tools like SMILES (C1CSC2=C(C1N)C=CC=C2F) and InChIKey (RSQICZUGVXJDHV-UHFFFAOYSA-N) provide additional validation for stereochemical assignments. Collision cross-section (CCS) data from ion mobility spectrometry (e.g., predicted CCS values for [M+H]+: 133.2 Ų) further corroborate structural features .

Q. What analytical techniques are suitable for characterizing this compound's physical properties?

  • Methodological Answer :

  • Mass Spectrometry : Utilize adduct-specific m/z values (e.g., [M+H]+: 184.05908) to confirm molecular weight.

  • Ion Mobility Spectrometry : Compare experimental CCS values with predicted data (see table below) to validate conformation .

  • Chromatography : Employ reverse-phase HPLC with optimized mobile phases to assess purity and retention behavior.

    Adductm/zPredicted CCS (Ų)
    [M+H]+184.05908133.2
    [M+Na]+206.04102144.9
    [M+NH4]+201.08562143.5

Advanced Research Questions

Q. What synthetic challenges arise in achieving high enantiomeric purity for this compound?

  • Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Strategies include:

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or SFC to separate enantiomers.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) during key steps like ring closure or fluorination.
  • Crystallization : Optimize solvent systems for selective crystallization of the desired enantiomer.
    • Data Contradiction Note : While synthesis routes for analogous fluorinated heterocycles (e.g., 6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4-amine) involve condensation reactions, scalability and enantioselectivity remain unresolved challenges .

Q. How should researchers handle this compound given its toxicity profile?

  • Methodological Answer :

  • Hazard Mitigation : Refer to GHS classifications (acute toxicity Category 4, skin irritation Category 2). Use fume hoods for synthesis and handling.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is advised if dust formation occurs .
  • Waste Disposal : Neutralize residues with dilute acetic acid before disposal via authorized hazardous waste contractors.

Q. How can discrepancies in spectroscopic data during characterization be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (¹H, ¹³C, ¹⁹F) with 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Contradiction Analysis : If CCS values deviate from predictions (>5% error), re-evaluate ionization conditions or conformational dynamics .

Q. What strategies optimize yield in multi-step syntheses involving fluorinated intermediates?

  • Methodological Answer :

  • Fluorination Efficiency : Use Selectfluor® or DAST for regioselective fluorination. Monitor reaction progress via LC-MS to minimize side products.
  • Protection-Deprotection : Protect the amine group with Boc or Fmoc during fluorination to prevent side reactions.
  • Scale-Up Considerations : For industrial adaptation, continuous-flow reactors improve heat management and yield consistency (e.g., as seen in spirocyclic compound synthesis) .

Key Research Considerations

  • Structural Analogues : Fluorinated pyridines (e.g., 5-fluoro-2-methoxypyridin-4-amine) show similar reactivity patterns, suggesting shared optimization strategies for fluorination and amine stability .
  • Biological Relevance : While direct data on this compound’s activity is limited, structurally related benzothiopyrans exhibit modulation of neurotransmitter receptors, warranting further target validation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。